

Application Notes and Protocols for a Dose-Optimization Study of Lysergide Tartrate

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Compound of Interest

Compound Name: *Lysergide tartrate*

Cat. No.: *B1675759*

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Introduction

Lysergide Tartrate, the tartrate salt form of lysergide (LSD), is a potent psychedelic compound with a renewed interest in its therapeutic potential for various psychiatric and neurological disorders.^[1] As a classic serotonergic psychedelic, its primary mechanism of action involves agonism at serotonin 5-HT2A receptors.^{[2][3]} This activity is believed to underlie its profound effects on perception, mood, and cognition.^{[4][5]} Recent clinical trials have shown promise for **lysergide tartrate** in treating conditions such as Generalized Anxiety Disorder (GAD), with a single dose demonstrating rapid and durable anxiolytic effects.^{[6][7][8]}

A critical step in the clinical development of any new therapeutic is the determination of an optimal dose that balances efficacy and safety. A dose-optimization study is therefore essential to characterize the dose-response relationship of **lysergide tartrate**.^{[9][10]} This document provides a detailed framework for designing and conducting a dose-optimization study for **lysergide tartrate**, aimed at identifying a dose that maximizes therapeutic benefit while minimizing adverse effects.

Core Objectives

The primary objectives of a **lysergide tartrate** dose-optimization study are:

- To evaluate the dose-response relationship of **lysergide tartrate** on the primary efficacy endpoint.
- To characterize the safety and tolerability profile across a range of doses.
- To determine the pharmacokinetic profile of different doses of **lysergide tartrate**.
- To identify the optimal dose for subsequent pivotal trials.

Data Presentation

Quantitative data from the study should be summarized in clear and well-structured tables to facilitate comparison across dose groups.

Table 1: Participant Demographics and Baseline Characteristics

Characteristic	Placebo (n=X)	25 µg (n=X)	50 µg (n=X)	100 µg (n=X)	200 µg (n=X)	Total (N=X)
Age (years), mean (SD)						
Sex, n (%)						
- Male						
- Female						
Race, n (%)						
- White						
- Black or African American						
- Asian						
- Other						
Baseline HAM-A Score, mean (SD)						
Baseline CGI-S Score, mean (SD)						

SD: Standard Deviation; HAM-A: Hamilton Anxiety Rating Scale; CGI-S: Clinical Global Impressions - Severity

Table 2: Pharmacokinetic Parameters of **Lysergide Tartrate**

Parameter	25 µg (n=X)	50 µg (n=X)	100 µg (n=X)	200 µg (n=X)
Cmax (pg/mL), mean (SD)				
Tmax (hr), median (range)				
AUC(0-t) (hrpg/mL), mean (SD)				
AUC(0-inf) (hrpg/mL), mean (SD)				
t1/2 (hr), mean (SD)				

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the curve; t1/2: Elimination half-life

Table 3: Primary and Secondary Efficacy Endpoints

Endpoint	Placebo (n=X)	25 µg (n=X)	50 µg (n=X)	100 µg (n=X)	200 µg (n=X)
Change from Baseline in HAM-A Score at Week 4, mean (SD)					
Clinical Response Rate at Week 12 (%), n					
Clinical Remission Rate at Week 12 (%), n					
Change from Baseline in CGI-S Score at Week 4, mean (SD)					
Change from Baseline in MADRS Score at Week 12, mean (SD)					

HAM-A: Hamilton Anxiety Rating Scale; CGI-S: Clinical Global Impressions - Severity; MADRS: Montgomery-Åsberg Depression Rating Scale

Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs)

Preferred Term	Placebo (n=X)	25 µg (n=X)	50 µg (n=X)	100 µg (n=X)	200 µg (n=X)
Any TEAE, n (%)					
Headache					
Nausea					
Anxiety					
Illusion					
Euphoric					
Mood					
Visual					
Hallucination					
Increased					
Blood					
Pressure					
Increased					
Heart Rate					

Experimental Protocols

Study Design

A Phase 2, multi-center, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study is recommended.[11][12] Participants will be randomized to one of five arms: placebo, 25 µg, 50 µg, 100 µg, or 200 µg of **lysergide tartrate**.[6][7] The study will consist of a screening period, a baseline period, a single-dose treatment period, and a follow-up period of at least 12 weeks.[6]

Participant Population

The study will enroll adults (18-74 years) with a primary diagnosis of the indication of interest (e.g., GAD) confirmed by a structured clinical interview.[6] Key inclusion criteria may include a

minimum score on a relevant clinical scale (e.g., Hamilton Anxiety Rating Scale (HAM-A) total score ≥ 20).[\[11\]](#) Exclusion criteria should be comprehensive to ensure participant safety and may include a history of psychosis, significant unstable medical conditions, and current use of certain medications that could interact with **Lysergide tartrate**.[\[13\]](#)

Dosing and Administration

Lysergide tartrate will be administered orally as a single dose.[\[6\]](#) To ensure blinding, the placebo and active drug should be identical in appearance. A double-dummy method may be employed if different dose strengths have distinct appearances.[\[14\]](#)

Assessments

- Primary Efficacy Endpoint: Change from baseline in a validated clinical scale (e.g., HAM-A total score) at a prespecified time point (e.g., Week 4).[\[15\]](#)
- Secondary Efficacy Endpoints:
 - Clinical response rate (e.g., $\geq 50\%$ reduction in HAM-A score).[\[8\]](#)
 - Clinical remission rate (e.g., HAM-A total score ≤ 7).[\[8\]](#)
 - Change from baseline in other relevant scales such as the Clinical Global Impressions - Severity (CGI-S) and the Montgomery-Åsberg Depression Rating Scale (MADRS).[\[11\]](#)[\[15\]](#)
 - Validated scales to measure the psychedelic experience, such as the Mystical Experience Questionnaire (MEQ) and the Challenging Experience Questionnaire (CEQ).
 - Scales to measure post-acute integration of the psychedelic experience, such as the Integration Engagement Scale (IES) and the Experienced Integration Scale (EIS).[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Monitoring of treatment-emergent adverse events (TEAEs) throughout the study.
- Vital signs (blood pressure, heart rate, respiratory rate, temperature) at regular intervals, especially on the dosing day.[\[20\]](#)
- Electrocardiograms (ECGs) at screening, baseline, and post-dosing.

- Clinical laboratory tests (hematology, chemistry, urinalysis) at screening and specified follow-up visits.
- Assessment of suicidal ideation and behavior using a validated scale (e.g., Columbia-Suicide Severity Rating Scale).[21]

Blood samples will be collected at pre-specified time points before and after dosing to determine the plasma concentrations of lysergide and its metabolites.[22][23] Pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 will be calculated.[22]

Safety Monitoring and Management

A robust safety monitoring plan is crucial.[24] This includes:

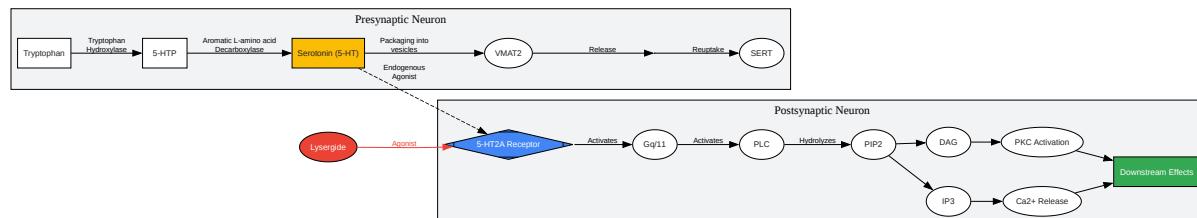
- A detailed informed consent process that clearly outlines the potential risks and benefits.[20][25]
- The presence of at least two trained therapists or facilitators during the dosing session.[20][24]
- A comfortable and controlled setting for drug administration.
- Availability of medical personnel to manage any acute adverse events.
- A contingency plan for serious adverse events, including the possibility of overnight observation.[20]
- Regular follow-up visits to monitor for any delayed or persistent adverse effects.[20]

Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. A multiple comparison procedure with modeling (MCP-Mod) approach can be used to evaluate the dose-response relationship.[26] Safety data will be summarized descriptively.

Visualizations

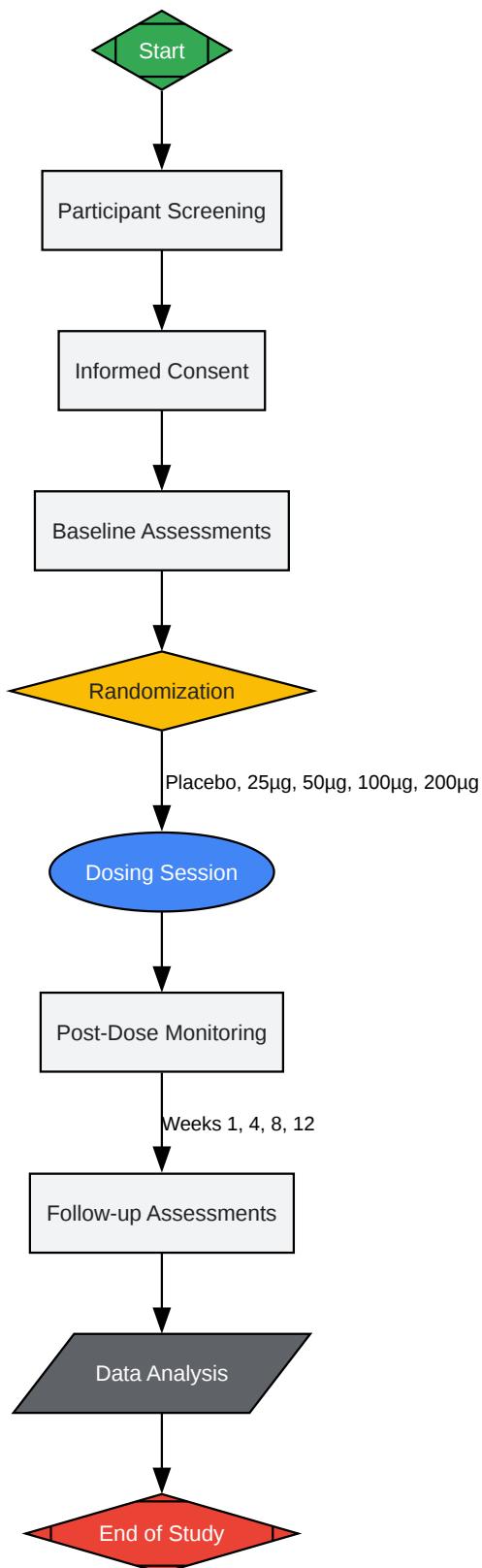
Serotonergic Signaling Pathway of Lysergide



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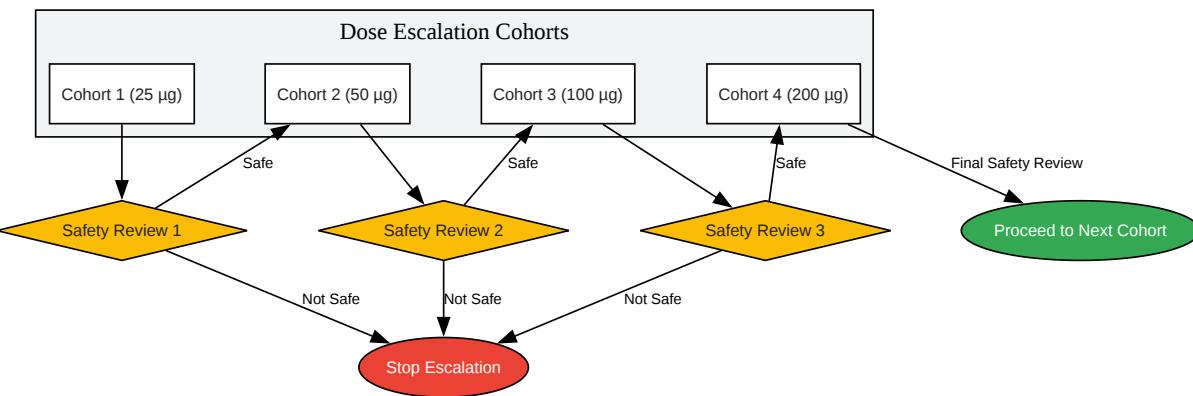
Caption: Serotonergic signaling pathway modulated by lysergide.

Experimental Workflow for Dose-Optimization Study

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Caption: Experimental workflow for the **lysergide tartrate** dose-optimization study.

Logical Relationship of Dose-Escalation Design



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Caption: Logical relationship of the dose-escalation design with safety reviews.

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